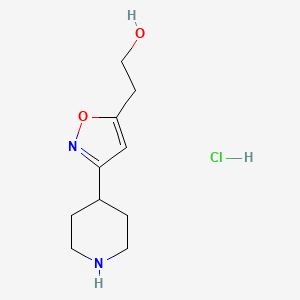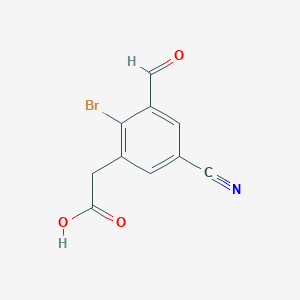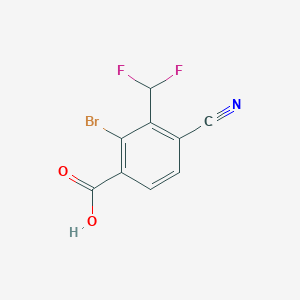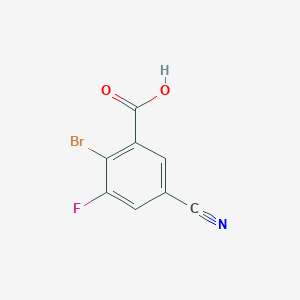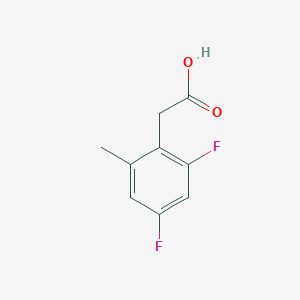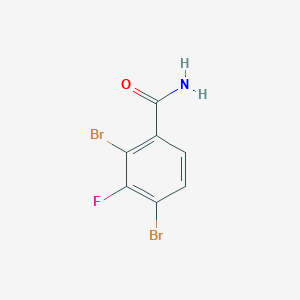
(4-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone
Overview
Description
“(4-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone” is a chemical compound with the CAS Number: 2003934-49-2 . It has a molecular weight of 214.28 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H19FN2O/c12-10-3-7-14(8-4-10)11(15)9-1-5-13-6-2-9/h9-10,13H,1-8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 214.28 . It is stored at a temperature of 28 C .Scientific Research Applications
Crystal Structure Analysis
The title compound, an adduct comprising 4-hydroxypiperidin-1-yl or 4-piperidin-1-yl substituents on a common (4-chlorophenyl)methanone component, has been studied for its crystal structure. Dihedral angles between the benzene ring and the two piperidine rings were analyzed, along with intermolecular hydrogen bonds, contributing to the understanding of molecular interactions and structural properties in crystallography (Revathi et al., 2015).
Structural Exploration and Bioactivity
A novel bioactive heterocycle was synthesized from a related compound, evaluated for antiproliferative activity, and characterized using various spectroscopic methods. The study provides insights into the molecular structure and potential bioactivity of such compounds (Prasad et al., 2018).
Antibacterial and Antifungal Applications
A series of new derivatives were synthesized and evaluated for in vitro antibacterial and antifungal activities. This research highlights the potential of these compounds in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Synthesis Techniques
The synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride was researched, providing a deeper understanding of the synthesis process and yielding insights useful for chemical engineering and pharmaceutical manufacturing (Rui, 2010).
Neuroprotective Activities
Aryloxyethylamine derivatives were synthesized and evaluated for neuroprotective activities. These compounds showed potential effects against glutamate-induced cell death and ischemic injury in mice, suggesting their applicability in neuroprotection and anti-ischemic stroke agent development (Zhong et al., 2020).
Antitubercular Activity
A study focused on the synthesis of specific derivatives and their antitubercular activities. One compound, in particular, showed significant activity against tuberculosis, highlighting the potential for therapeutic applications (Bisht et al., 2010).
Future Directions
Piperidine derivatives, such as “(4-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone”, have shown promising results in various therapeutic applications . Further exploration of the core structure using chemistry approaches and biological screening, including in vivo studies in an animal model of malaria, may yield important antimalarial leads .
properties
IUPAC Name |
(4-fluoropiperidin-1-yl)-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19FN2O/c12-10-3-7-14(8-4-10)11(15)9-1-5-13-6-2-9/h9-10,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZXHOBXQZKYIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CCC(CC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




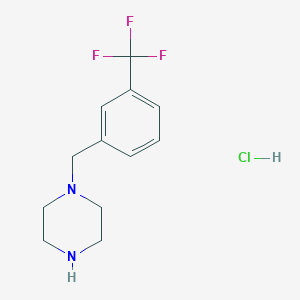
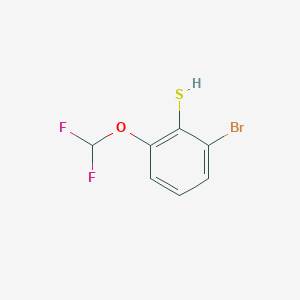
![2-[2-Bromo-6-cyano-4-(difluoromethyl)phenyl]acetic acid](/img/structure/B1413350.png)


